Home > Products > Screening Compounds P70804 > Ganoderenic Acid D
Ganoderenic Acid D -

Ganoderenic Acid D

Catalog Number: EVT-10992544
CAS Number:
Molecular Formula: C30H40O7
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ganoderenic Acid D is a natural product found in Gloeophyllum odoratum with data available.
Source

Ganoderenic Acid D is primarily sourced from the fruiting bodies and mycelium of Ganoderma lucidum. This mushroom has been used in traditional medicine for centuries, particularly in East Asia, for its purported health benefits. The extraction of Ganoderenic Acid D typically involves fermentation processes or solvent extraction methods to isolate the compound from the fungal biomass.

Classification

Ganoderenic Acid D belongs to the class of triterpenoids, specifically lanostane-type triterpenes. It is characterized by a complex polycyclic structure with multiple hydroxyl groups, contributing to its bioactive properties. The classification of this compound within the broader category of ganoderic acids highlights its significance in both medicinal chemistry and pharmacognosy.

Synthesis Analysis

Methods

The synthesis of Ganoderenic Acid D can be approached through several methods:

  1. Fermentation: Utilizing specific strains of Ganoderma lucidum under optimized conditions can enhance the production of Ganoderenic Acid D. This method often involves controlling parameters such as temperature, pH, and nutrient availability to maximize yield.
  2. Chemical Synthesis: Although less common due to the complexity of the molecule, synthetic methods may involve multi-step organic reactions to construct the triterpenoid framework characteristic of Ganoderenic Acid D.
  3. Extraction Techniques: Various extraction methods such as high-performance liquid chromatography and supercritical fluid extraction are employed to isolate Ganoderenic Acid D from fungal sources. These methods focus on optimizing solvent choice and extraction conditions to improve yield and purity .

Technical Details

The fermentation process typically involves inoculating a suitable growth medium with Ganoderma spores or mycelium and allowing it to grow under controlled conditions. Subsequent extraction can utilize solvents like ethanol or methanol to dissolve the target compounds, followed by purification steps such as chromatography.

Molecular Structure Analysis

Structure

Ganoderenic Acid D has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is typically represented as C30H48O5, indicating a high degree of saturation and functionalization.

Data

  • Molecular Weight: Approximately 480.7 g/mol
  • Structural Features: The presence of hydroxyl groups contributes to its solubility and reactivity, while the lanostane backbone provides stability and biological activity.
Chemical Reactions Analysis

Reactions

Ganoderenic Acid D participates in various chemical reactions that contribute to its bioactivity:

  1. Hydroxylation: The introduction of hydroxyl groups enhances its solubility and biological interactions.
  2. Oxidation-Reduction Reactions: These reactions can modify its structure, potentially increasing its therapeutic efficacy.
  3. Complex Formation: Ganoderenic Acid D can form complexes with proteins or other biomolecules, influencing its mechanism of action in biological systems .

Technical Details

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for elucidating the reaction pathways and confirming the structure of synthesized or extracted Ganoderenic Acid D.

Mechanism of Action

Process

The mechanism through which Ganoderenic Acid D exerts its biological effects involves several pathways:

  1. Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress in cells.
  2. Anti-inflammatory Effects: By modulating inflammatory pathways, it can alleviate symptoms associated with chronic inflammation.
  3. Antitumor Properties: Studies indicate that Ganoderenic Acid D may induce apoptosis in cancer cells through various signaling pathways .

Data

Research has shown that Ganoderenic Acid D influences cell signaling pathways related to apoptosis and cell proliferation, making it a potential candidate for cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with oxidizing agents due to the presence of hydroxyl groups.
Applications

Scientific Uses

Ganoderenic Acid D has several applications in scientific research:

  1. Pharmacological Research: Investigated for its potential therapeutic effects against various diseases including cancer and metabolic disorders.
  2. Nutraceuticals: Used in dietary supplements due to its health-promoting properties.
  3. Cosmetic Industry: Explored for incorporation into skincare products due to its antioxidant properties .
Biosynthesis and Bioactive Compound Screening Methodologies

Biotechnological Approaches for Enhanced Triterpenoid Production in Ganoderma lucidum

Genetic Engineering of Biosynthetic Pathways:The biosynthesis of ganoderenic acid D (a C-30 oxygenated lanostane-type triterpenoid) proceeds via the mevalonate pathway, with lanosterol as the central precursor. Key cytochrome P450 enzymes (CYPs) catalyze post-modification steps, including hydroxylation, oxidation, and side-chain functionalization. In Ganoderma lucidum, heterologous expression of CYP5139G1 in Saccharomyces cerevisiae enables the C-28 oxidation of 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), yielding novel ganoderic acid derivatives structurally analogous to ganoderenic acid D [5]. Engineered yeast strains co-expressing CYP5150L8 (lanosterol oxidase) and CYP5139G1 achieved an 8.2-fold increase in oxidized triterpenoid titers (2.2 mg/L) through antibiotic-mediated plasmid copy number control [5]. Additionally, overexpression of a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) gene in G. lucidum enhanced ganoderic acid yields by 2-fold while upregulating downstream genes (farnesyl pyrophosphate synthase, squalene synthase, lanosterol synthase) [8].

Elicitation Strategies:Biotic/abiotic elicitors activate signaling cascades that upregulate triterpenoid biosynthesis. Methyl jasmonate (MeJA) induces ROS bursts via NADPH oxidase, triggering MAP kinase phosphorylation and subsequent expression of triterpenoid biosynthetic genes [2]. Copper ions (Cu²⁺) at 50–100 µM elevate ganoderic acid accumulation by 40–60% through laccase-mediated oxidative stress responses [2]. Combined light irradiation (three-stage) and Cu²⁺ supplementation in bioreactors further increase yields by modulating calcium-dependent protein kinases [2].

Table 1: Key Enzymes in Ganoderenic Acid D Biosynthesis

EnzymeFunctionExpression SystemYield Enhancement
CYP5139G1C-28 oxidation of HLDOAS. cerevisiae8.2-fold
CYP5150L8Three-step lanosterol oxidationS. cerevisiae7.70 mg/L lanosterol
Truncated HMGRCatalyzes rate-limiting MVA stepG. lucidum (homologous)2-fold GA increase

Table 2: Elicitors for Enhanced Triterpenoid Production

ElicitorConcentrationSignaling PathwayTriterpenoid Increase
Methyl jasmonate100 µMROS/NADPH oxidase → MAPK35–40%
Copper ions (Cu²⁺)50–100 µMLaccase → Ca²⁺ kinases40–60%
Three-stage lightVariablePhotoreceptor → HMGCR25–30% (synergy with Cu²⁺)

High-Throughput Screening Platforms for Bioactivity Profiling

Affinity Ultrafiltration-LC/MS:Ultrafiltration coupled with liquid chromatography-mass spectrometry (UF-LC/MS) efficiently identifies ganoderenic acid D as a xanthine oxidase (XOD) inhibitor. Bioactive triterpenoids bind to XOD in incubated mixtures, and unbound compounds are separated via ultrafiltration (10 kDa membrane). Ganoderenic acid D exhibits strong binding affinity (ΔG ≤ −5.5 kcal/mol) and competitive inhibition (IC₅₀ = 2.8 µM), validated through enzymatic kinetics [3]. This platform screened nine triterpenoids from G. resinaceum, including ganoderenic acid derivatives, with >90% recovery rates [3].

Molecular Docking and Dynamics:Ganoderenic acid D’s bioactivity is predicted in silico via Glide docking (Schrödinger Suite) and GROMACS simulations. Docking reveals hydrogen bonding between its C-3 carbonyl group and XOD’s Arg880, while hydrophobic interactions involve Val1011 and Phe914 [3]. Molecular dynamics (100 ns simulations) confirm complex stability (RMSD < 2.0 Å), with binding free energies (MM/GBSA) of −42.3 kcal/mol [3]. Similar approaches predict angiotensin-I-converting enzyme (ACE) inhibition via interactions with Zn²⁺ and His383 residues [10].

Bioassay-Guided Fractionation:Countercurrent chromatography (CCC) with UNIFAC-modeled solvent systems (ethyl acetate/butanol/water, 4:1:5, v/v) isolates ganoderenic acid D from crude extracts. Fraction purity (>95%) is validated via preparative HPLC, and structural elucidation employs NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution MS (APCI-QTOF) [9] [3].

Table 3: High-Throughput Screening Platforms for Ganoderenic Acid D

PlatformTargetKey ParametersThroughput
UF-LC/MSXanthine oxidaseBinding affinity (ΔG), IC₅₀96 samples/day
Molecular dockingACE, XODGlide score, H-bonding, hydrophobic contacts500 compounds/h
Gradient CCCIsolation/purificationK-values, solvent resolution20 fractions/h

Structure-Activity Relationship Analysis of Oxygenated Tetracyclic Triterpenoids

Core Scaffold Modifications:Ganoderenic acid D (3β,7β-dihydroxy-11,15,23-trioxo-lanost-8,16-dien-26-oic acid) belongs to type II ganoderic acids characterized by conjugated double bonds (Δ⁸,¹⁶) and C-11/C-15 carbonyls. Bioactivity correlates with:

  • C-3 Configuration: 3β-OH derivatives (e.g., ganoderic acid A) exhibit stronger ACE inhibition than 3α-OH analogs due to hydrophobic pocket complementarity [10].
  • C-26 Carboxyl Group: Essential for ionic interactions with ACE’s Zn²⁺ (e.g., ganoderic acid C2 IC₅₀ = 1.7 μM vs. methyl ester IC₅₀ = 8.3 μM) [10].
  • Carbonyl Positioning: C-11/C-15 oxo-groups enhance cytotoxicity (e.g., ganoderenic acid D reduces A549 viability 4-fold more than non-oxidized analogs) [9] [10].

Ring Oxidation and Side-Chain Functionalization:

  • Δ²⁴,²⁵ double bonds improve membrane permeability, increasing anti-proliferative effects in HepG2 cells [4].
  • C-7β hydroxylation (vs. α-epimers) optimizes hydrogen bonding with NF-κB p50 subunits, reducing TNF-α secretion by 60% [7] [10].
  • C-26 carboxyl methylation abolishes XOD inhibition, confirming ionic bonding necessity [3].

Table 4: SAR of Ganoderic Acid Derivatives

Structural FeatureBiological TargetActivity Trend
C-3 carbonyl (vs. hydroxyl)ACE5-fold ↑ inhibition
C-26 free carboxylXOD, ACEEssential for ionic interactions
Δ⁸,¹⁶ conjugated systemNF-κB, STAT33-fold ↓ IC₅₀ for anti-inflammatory effects
C-11/C-15 di-carbonylTopoisomerase IIInduces DNA damage (EC₅₀ = 8.2 µM)

Properties

Product Name

Ganoderenic Acid D

IUPAC Name

(E)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,32H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,28+,29-,30+/m1/s1

InChI Key

JGWQYLZHPPFHEH-OWDPHXCRSA-N

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O

Isomeric SMILES

CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.